molecular formula C18H15F2NO4 B13456161 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoropropanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoropropanoic acid

Cat. No.: B13456161
M. Wt: 347.3 g/mol
InChI Key: OQKGWVQUSYYCCB-HNNXBMFYSA-N
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Description

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid is a synthetic organic compound characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and difluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the difluoropropanoic acid moiety through a series of reactions, including halogenation and nucleophilic substitution. The reaction conditions often require the use of organic solvents, temperature control, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, including its role in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The difluoropropanoic acid moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-diethylethylamine hydrochloride
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • Bromomethyl methyl ether

Uniqueness

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluoropropanoic acid is unique due to its combination of the Fmoc protecting group and the difluoropropanoic acid moiety. This structural feature provides distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C18H15F2NO4

Molecular Weight

347.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid

InChI

InChI=1S/C18H15F2NO4/c19-16(20)15(17(22)23)21-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,21,24)(H,22,23)/t15-/m0/s1

InChI Key

OQKGWVQUSYYCCB-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(F)F)C(=O)O

Origin of Product

United States

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